molecular formula C21H32N4O10S2 B1678256 Propamidine isethionate CAS No. 140-63-6

Propamidine isethionate

Cat. No. B1678256
CAS RN: 140-63-6
M. Wt: 564.6 g/mol
InChI Key: WSOSYBUSMXEYDO-UHFFFAOYSA-N
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Description

Propamidine isethionate is an aromatic diamidine disinfectant which is active against Gram-positive non-spore forming organisms and has antifungal properties . It is used for the treatment of minor eye infections such as conjunctivitis and blepharitis . Propamidine is a member of the aromatic diamidine group of compounds which possess bacteriostatic properties against a wide range of organisms .


Molecular Structure Analysis

The molecular formula of Propamidine isethionate is C21H32N4O10S2 . Its average mass is 564.630 Da and its monoisotopic mass is 564.156006 Da .

Scientific Research Applications

Antimicrobial Efficacy in Acanthamoeba Keratitis

Propamidine isethionate is significantly used in treating Acanthamoeba keratitis, a rare but serious eye infection. Research indicates its effectiveness when used in combination with other antimicrobial agents, such as neomycin, to treat this condition. Studies have shown treatment success rates and highlighted the importance of following treatment protocols to prevent disease exacerbation (Hargrave et al., 1999; Duguid et al., 1997).

Effects on Fungal and Bacterial Pathogens

Propamidine isethionate's antimicrobial action extends beyond Acanthamoeba keratitis. Studies have documented its inhibitory effects on fungal pathogens like Botrytis cinerea, where it disrupts mitochondrial function, and on bacterial strains, indicating its broad-spectrum antimicrobial capacity (Wu et al., 2010; Wang et al., 2017).

Mechanism of Action and DNA Interaction

Research on propamidine isethionate has also delved into its mechanism of action, particularly its interaction with DNA. One study demonstrated its binding within the minor groove of DNA, providing insights into its mode of action at the molecular level and its potential for specificity in targeting microbial pathogens (Nunn & Neidle, 1995).

Complement Activation

Interestingly, propamidine isethionate has been shown to have both inhibitory and enhancing effects on complement activation. This dual action suggests its potential in modulating immune responses, which could be relevant in developing treatments for diseases where the complement system plays a role (Vogt et al., 1979).

Synergistic Combinations for Enhanced Efficacy

The search for effective antimicrobial treatments has led to studies investigating the synergistic effects of propamidine isethionate with other compounds. Research indicates that combinations of propamidine isethionate with polymyxin B can have synergistic inhibitory and bactericidal activity against a range of pathogens, offering a promising approach for treating infections (Richards & Xing, 1994).

Future Directions

Acanthamoeba keratitis is a rare but devastating cause of microbial keratitis that can lead to severe morbidity and permanent vision loss . The incidence of this disease has been steadily rising over the past few decades with increasing use of contact lenses in the general population . Current standard treatments, including propamidine isethionate, are effective if the infection is identified early . Delays can lead to clinical symptoms, including permanent visual opacities . There is evidence suggesting an association between the treatment regimen practiced in certain geographic regions and treatment outcome . Further analysis of more case reports can expand our understanding of the influence of specific demographic and individual patient characteristics on the effectiveness and accessibility of AK medicines .

properties

IUPAC Name

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2.2C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;2*3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);2*3H,1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOSYBUSMXEYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161211
Record name Propamidine isethionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propamidine isethionate

CAS RN

140-63-6
Record name Propamidine isethionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propamidine isethionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propamidine isetionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPAMIDINE ISETHIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T9IJ84C42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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